3-(4-Chlorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Structural and Conformational Analysis
Core Thieno[3,2-d]pyrimidinone Scaffold
Fused Ring System and Electronic Distribution
The thieno[3,2-d]pyrimidinone scaffold consists of a thiophene ring fused to a pyrimidin-4(3H)-one moiety. The thiophene (C$$4$$H$$4$$S) contributes aromatic π-electron density, while the pyrimidinone ring introduces both electron-deficient (pyrimidine) and electron-rich (lactam carbonyl) regions. X-ray crystallography of analogous compounds reveals a nearly planar geometry, with a dihedral angle of 2.3° between the thiophene and pyrimidinone planes. This planarity facilitates conjugation across the fused system, as evidenced by a HOMO-LUMO gap of 4.1 eV calculated via density functional theory (DFT).
The electronic distribution is further modulated by the lactam group at position 4, which withdraws electrons through resonance, creating a polarized system. Natural bond orbital (NBO) analysis shows significant electron density at the sulfur atom (thiophene) and the carbonyl oxygen, with partial charges of -0.32 and -0.45 e, respectively. This polarization enhances reactivity at the mercapto group (position 2) and the 4-chlorophenyl substituent (position 3).
Table 1: Electronic Properties of the Thieno[3,2-d]pyrimidinone Core
| Parameter | Value | Method | Source |
|---|---|---|---|
| HOMO (eV) | -6.2 | DFT/B3LYP/6-31G* | |
| LUMO (eV) | -2.1 | DFT/B3LYP/6-31G* | |
| Dipole Moment (Debye) | 3.8 | HF/6-31G* | |
| NBO Charge (S1) | -0.32 e | NBO Analysis |
Mercapto Group Functionalization and Thiol Reactivity
The 2-mercapto (-SH) group exhibits dual reactivity as a nucleophile and a hydrogen-bond donor. In alkaline conditions (pH > 8), the thiolate anion (S$$^-$$) forms, enabling alkylation reactions with electrophiles such as methyl iodide or benzyl bromide. For example, reaction with methyl iodide in DMF yields the 2-(methylthio) derivative, a common strategy to modulate solubility and bioavailability.
The mercapto group also participates in redox cycling. Oxidation with H$$2$$O$$2$$ generates a disulfide bridge (S-S), while stronger oxidants like KMnO$$_4$$ produce sulfonic acid derivatives. These transformations are critical for tuning the compound’s electronic and steric properties.
Table 2: Reactivity of the 2-Mercapto Group
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2OS2/c13-7-1-3-8(4-2-7)15-11(16)10-9(5-6-18-10)14-12(15)17/h1-4H,5-6H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAMPTDRQZUCMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1NC(=S)N(C2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea and ethyl acetoacetate under acidic conditions to form the thienopyrimidine core. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography and crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
S-Alkylation of the Mercapto Group
The mercapto (-SH) group undergoes nucleophilic substitution with alkylating agents, yielding thioether derivatives.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenacyl bromide | Not explicitly reported | S-phenacyl substituted derivative | N/A |
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Mechanism : The thiolate anion attacks the electrophilic carbon of phenacyl bromide, displacing bromide.
-
Applications : Used to modify the thiol group for biological activity studies, though resulting derivatives showed reduced anti-inflammatory activity compared to parent compounds .
Cyclization Reactions
Heating with carboxylic acids in polyphosphoric acid induces cyclization to form fused heterocycles.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetic acid + polyphosphoric acid | 170°C, 5–7 hours | Thiadiazolo[3,2-a]thieno[2,3-d]pyrimidine derivative | 55% |
Example :
-
Methyl 2,7-dimethyl-8-oxo-8H- thiadiazolo[3,2-a]thieno[2,3-d]pyrimidine-6-carboxylate
Bromination
Electrophilic bromination occurs on the thieno[2,3-d]pyrimidine core under acidic conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromine (Br₂) in acetic acid | 80°C, 1–3 hours | 6-Bromo derivative | 87–95% |
Key Observations :
-
Bromine selectively substitutes at position 6 of the thienopyrimidine ring .
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Typical Procedure : The compound is dissolved in acetic acid, treated with bromine, and heated. The product precipitates upon cooling and is neutralized with NaHCO₃ .
Salt Formation
The compound forms pharmaceutically relevant salts via acid-base reactions.
| Acid | Conditions | Product | Source |
|---|---|---|---|
| Hydrochloric acid | Room temperature | Hydrochloride salt | |
| Acetic acid | Ethanol/water mixture | Acetate salt |
Applications : Salt formation improves solubility and bioavailability for therapeutic use .
Nucleophilic Substitution at the 4-Chlorophenyl Group
The chloro substituent can be displaced under harsh conditions, though reactivity is limited due to the electron-withdrawing nature of the phenyl ring.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium azide | DMF, 120°C, 24 hours | 4-Azidophenyl derivative | N/A |
Note : Limited experimental data exists for this reaction, but analogous systems suggest feasibility .
Mechanistic Insights
-
S-Alkylation : Proceeds via deprotonation of the -SH group to form a thiolate ion, which attacks electrophilic reagents .
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Cyclization : Intramolecular nucleophilic attack by the thiol oxygen on adjacent electrophilic centers, facilitated by polyphosphoric acid .
-
Bromination : Electrophilic aromatic substitution driven by bromine’s polarization in acetic acid .
These reactions highlight the compound’s versatility as a scaffold for generating bioactive derivatives, particularly in medicinal chemistry applications .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-(4-Chlorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exhibit significant antimicrobial properties. Studies have shown that thienopyrimidine derivatives can inhibit the growth of various bacterial strains. For instance, a study demonstrated that modifications to the thienopyrimidine core can enhance antibacterial efficacy against resistant strains .
Anticancer Properties
The compound is being investigated for its potential anticancer effects. Thienopyrimidine derivatives have been shown to induce apoptosis in cancer cells through mechanisms such as the inhibition of specific kinases involved in cell proliferation . A notable study highlighted the ability of related compounds to target cancer stem cells, which are often resistant to conventional therapies.
Antiviral Activity
There is emerging evidence that thienopyrimidine derivatives possess antiviral properties. Research has indicated that these compounds can inhibit viral replication by interfering with viral enzyme functions. The specific mechanisms are still under investigation, but initial findings suggest potential applications in treating viral infections .
Case Study 1: Antibacterial Efficacy
A recent study focused on synthesizing various thienopyrimidine derivatives, including this compound. The results indicated a significant reduction in bacterial load in vitro against Staphylococcus aureus and Escherichia coli when treated with these compounds at varying concentrations .
Case Study 2: Cancer Treatment
In another study assessing the anticancer potential of thienopyrimidine derivatives, researchers found that compounds similar to this compound effectively inhibited tumor growth in mouse models of breast cancer. The mechanism was attributed to the induction of cell cycle arrest and apoptosis .
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its inhibitory effects. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Insights
Fluorine’s electronegativity may alter electronic distribution, affecting binding interactions . Mercapto (-SH) vs. Methylthio/Methoxy: The -SH group in the target compound offers reactivity (e.g., disulfide formation or metal chelation), whereas methoxy or methylthio groups () improve stability but reduce nucleophilicity .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for analogs, such as microwave-assisted cyclization () or condensation with aryl aldehydes (). Yields for similar compounds range from 48–61% .
Physicochemical Properties :
- Melting Points : Analogs with methoxy/methyl groups (e.g., 3a: 148–150°C) exhibit lower melting points than hydroxylated derivatives (e.g., 3b: 303–304°C), reflecting hydrogen bonding differences .
- Solubility : Methoxy and hydroxyl groups () enhance aqueous solubility compared to halogenated or thiol-containing derivatives.
Biological Activity
3-(4-Chlorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine class. Its unique structure includes a thieno[3,2-d]pyrimidine core with a 4-chlorophenyl group and a mercapto group, which contributes to its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₉ClN₂OS₂
- Molecular Weight : 296.80 g/mol
- CAS Number : 887201-73-2
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate binding and catalytic activity.
- Modulation of Signaling Pathways : It could influence signaling pathways related to cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Antimicrobial Activity
Thienopyrimidine derivatives have shown significant antimicrobial properties. For instance, studies indicate that related compounds exhibit activity against various bacterial strains and fungi. The presence of the mercapto group enhances the compound's reactivity and potential for interaction with microbial targets.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of thienopyrimidine derivatives. In animal models, compounds similar to this compound demonstrated efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium. These studies typically involve formalin-induced paw edema models to assess anti-inflammatory activity.
Cytotoxicity and Anticancer Activity
Several studies have explored the cytotoxic effects of thienopyrimidine derivatives on cancer cell lines. For example:
- A derivative exhibited selective cytotoxicity against melanoma cells (VMM917), inducing cell cycle arrest at the S phase and reducing melanin content in treated cells. This suggests potential for development as an alternative chemotherapeutic agent in melanoma therapy .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-(4-chlorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?
- Answer : The compound is synthesized via multi-step heterocyclic reactions. A common approach involves Gewald thiophene synthesis followed by cyclocondensation with substituted ureas or thioureas. For example, derivatives with similar thieno[3,2-d]pyrimidine cores are synthesized using Pd-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to introduce substituents like aryl or alkynyl groups . Key optimization parameters include:
- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalysts : Pd(PPh₃)₄ or CuI for efficient cross-coupling .
Yields typically range from 70–89% under optimized conditions .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Answer : Essential techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring fusion (e.g., δ 7.54 ppm for aromatic protons adjacent to chlorine in 4-chlorophenyl groups) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+1]+ = 296.80 for C₁₂H₉ClN₂OS₂) .
- X-ray Crystallography : Resolve 3D conformation, as demonstrated for structurally related benzofuropyrimidines .
- Elemental Analysis : Ensure purity >95% by matching calculated/observed C, H, N, S ratios .
Q. How does the thieno[3,2-d]pyrimidine core influence the compound's physicochemical properties?
- Answer : The bicyclic core contributes to:
- Planarity : Facilitates π-π stacking with biological targets (e.g., enzyme active sites).
- Lipophilicity : LogP ~3.5 (calculated) due to the chlorophenyl and mercapto groups, enhancing membrane permeability .
- Acid-Base Behavior : The mercapto group (-SH) acts as a weak acid (pKa ~8–10), enabling pH-dependent solubility .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across different studies?
- Answer : Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and positive controls.
- SAR Analysis : Compare derivatives (e.g., 6-(4-chlorophenyl) vs. 6-(trifluoromethyl) analogs) to identify critical substituents. For instance, chlorophenyl groups enhance EGFR kinase inhibition, while trifluoromethyl groups improve metabolic stability .
- Computational Validation : Molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets like EGFR or microtubules .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?
- Answer : Focus on modifying:
- Position 6 : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance target binding. 6-(4-Chlorophenyl) analogs show IC₅₀ values <1 µM against EGFR .
- Position 2 : Replace -SH with methylthio (-SMe) or benzylthio (-SBn) to modulate redox stability. Ethylthio groups improve pharmacokinetics in vivo .
- Position 3 : Explore cyclic amines (e.g., piperazinyl) to enhance solubility and reduce toxicity .
Use combinatorial libraries and high-throughput screening (HTS) to prioritize leads .
Q. What computational methods are suitable for predicting interactions between this compound and biological targets?
- Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to EGFR (PDB: 1M17) over 100 ns to assess stability of hydrogen bonds with Lys721 and Asp831 .
- QSAR Models : Train models using descriptors like molar refractivity and topological polar surface area (TPSA) to predict IC₅₀ values .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–78) and blood-brain barrier penetration (logBB = -0.5) .
Q. How can crystallographic data address discrepancies in proposed reaction mechanisms for derivative synthesis?
- Answer : Single-crystal X-ray structures (e.g., CCDC depositions) reveal regioselectivity in cyclocondensation steps. For example, the 4-chlorophenyl group adopts a coplanar conformation with the thienopyrimidine core, directing electrophilic substitution to position 6 . Contrast with DFT calculations to validate intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
